Hexakisethylaminodisilane
Overview
Description
Hexakisethylaminodisilane is an organosilicon compound with the molecular formula (C₂H₅NH)₆Si₂. It is a colorless liquid with a melting point of -7°C and a boiling point of 257°C . This compound is known for its stability and is used in various applications, including thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing .
Preparation Methods
Hexakisethylaminodisilane can be synthesized through the reaction of disilane with an excess of ethylamine in diethyl ether . The reaction conditions typically involve the use of an inert atmosphere to prevent the compound from decomposing. Industrial production methods often require high purity and strict exclusion of water and air to maintain the stability of the compound .
Chemical Reactions Analysis
Hexakisethylaminodisilane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon dioxide and other silicon-containing compounds.
Reduction: It can be reduced to form simpler silicon compounds.
Substitution: This compound can undergo substitution reactions with various nucleophiles and electrophiles.
Common reagents used in these reactions include strong nucleophiles like alkyl lithium compounds and electrophiles like iodine . Major products formed from these reactions include trimethylsilyl iodide and other silicon-containing compounds .
Scientific Research Applications
Hexakisethylaminodisilane has a wide range of scientific research applications:
Chemistry: It is used as a reagent, catalyst, and precursor material in various chemical reactions.
Biology: The compound is used in the synthesis of biologically active molecules and as a precursor for silicon-based biomaterials.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Mechanism of Action
The mechanism of action of hexakisethylaminodisilane involves its interaction with silicon-containing substrates. The compound can form strong bonds with silicon atoms, leading to the formation of stable silicon-containing compounds. This interaction is facilitated by the presence of ethylamine groups, which act as ligands and stabilize the silicon atoms .
Comparison with Similar Compounds
Hexakisethylaminodisilane can be compared with other similar compounds, such as:
Hexamethyldisilane: This compound has a similar structure but contains methyl groups instead of ethylamine groups.
Bis(dimethylamino)dimethylsilane: This compound contains dimethylamino groups and is used in similar applications as this compound.
This compound is unique due to its stability and the presence of ethylamine groups, which provide additional stability and reactivity compared to other similar compounds .
Properties
IUPAC Name |
N-[bis(ethylamino)-[tris(ethylamino)silyl]silyl]ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H36N6Si2/c1-7-13-19(14-8-2,15-9-3)20(16-10-4,17-11-5)18-12-6/h13-18H,7-12H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAAIGILTZEOHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN[Si](NCC)(NCC)[Si](NCC)(NCC)NCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H36N6Si2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40462800 | |
Record name | hexakisethylaminodisilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40462800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
532980-53-3 | |
Record name | hexakisethylaminodisilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40462800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexakis(Ethylamino) Disilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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